molecular formula C11H9ClO4 B14636887 Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-chloroprop-2-enoate CAS No. 56156-78-6

Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-chloroprop-2-enoate

Cat. No.: B14636887
CAS No.: 56156-78-6
M. Wt: 240.64 g/mol
InChI Key: PDLDGZLOAOXLNF-UHFFFAOYSA-N
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Description

Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-chloroprop-2-enoate is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-chloroprop-2-enoate typically involves the reaction of 3-(2H-1,3-benzodioxol-5-yl)-2-chloroprop-2-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction is typically completed within a few hours, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and the concentration of reactants. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-chloroprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted functional groups, such as hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-chloroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(2H-1,3-benzodioxol-5-yl)-2-chloroprop-2-enoate can be compared with other benzodioxole derivatives, such as:

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound has a similar benzodioxole ring structure but differs in the functional groups attached to the ring.

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: Another benzodioxole derivative with different substituents, leading to distinct chemical and biological properties.

Properties

CAS No.

56156-78-6

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-2-chloroprop-2-enoate

InChI

InChI=1S/C11H9ClO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-5H,6H2,1H3

InChI Key

PDLDGZLOAOXLNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC2=C(C=C1)OCO2)Cl

Origin of Product

United States

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